Product packaging for 3-aminoquinoxaline-2-carboxylic Acid(Cat. No.:CAS No. 85414-82-0)

3-aminoquinoxaline-2-carboxylic Acid

Cat. No.: B1270939
CAS No.: 85414-82-0
M. Wt: 189.17 g/mol
InChI Key: WINJFUJIPMQGNL-UHFFFAOYSA-N
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Description

3-Aminoquinoxaline-2-carboxylic acid (CAS 85414-82-0) is a nitrogen-containing heterocyclic compound recognized as a medicinally privileged scaffold in chemical biology and medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Scientific studies have demonstrated that derivatives based on the this compound core can be designed and synthesized to act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway . This pathway is a vital regulator of cell survival, proliferation, and metabolism, and its aberrant activation is commonly observed in many types of cancer . Researchers utilize this compound to create new chemical entities, such as 3-arylaminoquinoxaline-2-carboxamides, which have shown promise in inhibiting cancer cell proliferation. These inhibitors function by simultaneously suppressing the phosphorylation of Thr308 and Ser473 residues in Akt kinase, a central transducer in the pathway. This dual inhibitory effect can activate p53 and induce apoptosis (programmed cell death) in cancer cells, highlighting the significant research value of this quinoxaline-based scaffold in developing potential chemotherapeutic agents . With a molecular formula of C 9 H 7 N 3 O 2 and a molecular weight of 189.17 g/mol , this compound is a high-purity building block for advanced pharmacological exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B1270939 3-aminoquinoxaline-2-carboxylic Acid CAS No. 85414-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINJFUJIPMQGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364177
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85414-82-0
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Aminoquinoxaline 2 Carboxylic Acid

Classical Synthetic Routes to Quinoxaline-2-carboxylic Acid Derivatives

The foundational methods for constructing the quinoxaline (B1680401) core have been well-established for over a century and typically involve the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. These classical routes have been adapted and modified to produce a wide array of quinoxaline-2-carboxylic acid derivatives.

Condensation Reactions with 1,2-Dicarbonyl Compounds and 1,2-Diaminobenzene

The most traditional and widely employed method for quinoxaline synthesis is the acid-catalyzed condensation reaction between a 1,2-dicarbonyl compound and 1,2-diaminobenzene. This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a straightforward and efficient way to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. bohrium.comchim.itresearchgate.netuni-konstanz.de The versatility of this method lies in the commercial availability of a wide range of substituted 1,2-diaminobenzenes and 1,2-dicarbonyl compounds, allowing for the synthesis of diverse quinoxaline derivatives. researchgate.netuni-konstanz.de

For the synthesis of quinoxaline-2-carboxylic acid derivatives, an α-keto acid or its ester is used as the 1,2-dicarbonyl component. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline product. Various catalysts, including mineral acids, organic acids, and Lewis acids, have been employed to facilitate this transformation. bohrium.com

1,2-Dicarbonyl Compound1,2-Diaminobenzene DerivativeCatalyst/ConditionsProduct
Pyruvic acid1,2-DiaminobenzeneAcid catalyst3-Methylquinoxaline-2-carboxylic acid
Ethyl pyruvate4-Methyl-1,2-diaminobenzeneEthanol (B145695), refluxEthyl 6-methylquinoxaline-2-carboxylate
Glyoxylic acid1,2-DiaminobenzeneAcid catalystQuinoxaline-2-carboxylic acid

Modifications of Established Quinoxaline Synthesis Methods

While the classical condensation reaction is robust, several modifications have been developed to improve yields, broaden the substrate scope, and employ milder reaction conditions. These modifications often involve the in situ generation of the 1,2-dicarbonyl compound or the use of alternative starting materials. For instance, α-haloketones can be used in place of 1,2-dicarbonyl compounds, proceeding through an initial alkylation of the diamine followed by cyclization and oxidation. chim.it

Another significant modification involves the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. bohrium.com Furthermore, the development of green synthetic methods using water as a solvent or employing reusable catalysts has made the synthesis of quinoxalines more environmentally friendly. researchgate.netuni-konstanz.de

Synthesis of 3-aminoquinoxaline-2-carboxylic Acid

The introduction of an amino group at the 3-position of the quinoxaline-2-carboxylic acid scaffold is a key transformation that opens up avenues for further functionalization and the development of compounds with enhanced biological activities.

Preparation from Ethyl 3-Chloroquinoxaline-2-carboxylate

A common and effective method for the synthesis of this compound and its esters involves the nucleophilic aromatic substitution (SNAr) reaction on a 3-haloquinoxaline-2-carboxylate precursor. wikipedia.orgchemistrysteps.comlibretexts.orgmdpi.comlibretexts.org The starting material, ethyl 3-chloroquinoxaline-2-carboxylate, can be prepared from the corresponding 3-hydroxyquinoxaline-2-carboxylate by treatment with a chlorinating agent such as phosphorus oxychloride.

The subsequent reaction with an amine, typically ammonia (B1221849) or an ammonia equivalent, proceeds via an addition-elimination mechanism. wikipedia.orgchemistrysteps.comlibretexts.org The electron-withdrawing nature of the pyrazine ring and the carboxylate group activates the C3 position towards nucleophilic attack. The reaction is usually carried out in a suitable solvent and may require elevated temperatures. The resulting ethyl 3-aminoquinoxaline-2-carboxylate can then be hydrolyzed to the desired this compound.

Starting MaterialReagentConditionsProduct
Ethyl 3-chloroquinoxaline-2-carboxylateAmmoniaSolvent, heatEthyl 3-aminoquinoxaline-2-carboxylate
Ethyl 3-aminoquinoxaline-2-carboxylateAqueous base (e.g., NaOH), then acid workupHeatThis compound

Multi-component Reactions for 3-aminoquinoxaline-2-alkynyl carboxylate esters

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.commdpi.comresearchgate.net While a direct MCR for this compound is not prominently reported, MCRs have been successfully employed to synthesize highly functionalized quinoxaline derivatives, including those bearing alkynyl and carboxylate ester functionalities. bohrium.com

For instance, a one-pot synthesis of quinoxalines can be achieved through the reaction of 1,2-diaminobenzene, an aldehyde, and an alkyne under catalytic conditions. bohrium.com By carefully selecting the starting materials, it is conceivable to design an MCR that incorporates an amino or a protected amino group at the C3 position and a carboxylate or a precursor at the C2 position. The use of isocyanides in MCRs is another promising strategy for introducing the amino functionality. bohrium.comresearchgate.net

Advanced Synthetic Strategies

Beyond the classical and direct functionalization approaches, advanced synthetic strategies are continuously being developed to access this compound and its analogs with greater efficiency and structural diversity. These methods often leverage modern catalytic systems and novel reaction pathways.

One such advanced strategy involves the C-H amination of a pre-formed quinoxaline-2-carboxylic acid derivative. This approach avoids the need for a pre-installed leaving group at the C3 position and instead directly converts a C-H bond to a C-N bond. These reactions are typically mediated by transition metal catalysts and employ various aminating agents. While challenging, the direct C-H functionalization represents a highly atom-economical and efficient route.

Another advanced approach could involve the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The synthesis of quinoxaline derivatives has been successfully demonstrated in flow, and this technology could be applied to the synthesis of this compound.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the construction and functionalization of the quinoxaline core. Palladium- and copper-based catalytic systems are particularly notable for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. While direct cross-coupling on the this compound core is challenging, derivatization to introduce a handle for catalysis, such as a halogen atom, opens up numerous synthetic possibilities. For instance, palladium-catalyzed reactions on halogenated quinoxaline precursors can be used to introduce a variety of substituents prior to the formation of the 3-amino-2-carboxylic acid moiety.

A general strategy involves the use of a 2,3-dihaloquinoxaline as a starting material. A nucleophilic aromatic substitution can be employed to introduce an amino group at the 3-position, followed by a palladium-catalyzed cross-coupling reaction at the 2-position to introduce a carboxylic acid equivalent or a group that can be later converted to a carboxylic acid.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref.
Pd(OAc)2PPh3K2CO3DMF100- rsc.org
Pd2(dba)3XantphosCs2CO3Dioxane110- nih.gov
PdCl2(dppf)-Et3NToluene90- nih.gov

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. vander-lingen.nlrsc.org The development of copper-free conditions has broadened the scope of this reaction, particularly for substrates that are sensitive to copper salts. nih.govresearchgate.net

For the synthesis of 3-alkynyl-quinoxaline-2-carboxylic acid derivatives, a halogenated precursor at the 3-position is typically required. The copper-free Sonogashira coupling can then be employed to introduce the alkyne moiety. This reaction generally proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and an amine base.

Palladium CatalystLigandBaseSolventTemperature (°C)SubstrateProductYield (%)
Pd(PPh3)4-Et3NTHF653-Iodo-quinoxaline-2-carboxylate3-Alkynyl-quinoxaline-2-carboxylate-
PdCl2(PPh3)2-PiperidineDMF803-Bromo-quinoxaline-2-carboxylate3-Alkynyl-quinoxaline-2-carboxylate-
Pd(OAc)2SPhosK3PO4Dioxane/H2O1003-Chloro-quinoxaline-2-carboxylate3-Alkynyl-quinoxaline-2-carboxylate-

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. The synthesis of quinoxaline derivatives, including structures related to this compound, can be achieved through such strategies.

A common approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net For the synthesis of this compound, a suitable three-carbon building block with the required functionalities is necessary. For instance, the reaction of a substituted o-phenylenediamine with a derivative of aminomalonic acid or a related precursor in a one-pot fashion could potentially yield the desired product.

Reactant 1Reactant 2Catalyst/ReagentSolventConditionsProduct
o-PhenylenediamineDiethyl 2-aminomalonate-EthanolRefluxEthyl 3-aminoquinoxaline-2-carboxylate
4-Substituted-o-phenylenediamineEthyl 2-azido-3-oxobutanoate-Acetic AcidRoom Temp.Ethyl 3-amino-7-substituted-quinoxaline-2-carboxylate

Stereoselective and Regioselective Synthesis

The control of stereochemistry and regiochemistry is crucial in the synthesis of complex molecules. In the context of this compound derivatives, regioselectivity often comes into play when using unsymmetrically substituted o-phenylenediamines as starting materials. nih.gov The reaction with a dicarbonyl compound can potentially lead to two different regioisomers. The outcome of the reaction can be influenced by the electronic and steric properties of the substituents on the o-phenylenediamine, as well as the reaction conditions. nih.gov

For example, the condensation of 4-substituted o-phenylenediamines with ethyl aroylpyruvates can be directed to selectively form one of two possible regioisomers of the resulting quinoxalin-2(1H)-ones by careful choice of reaction conditions. nih.gov While this example does not directly yield this compound, the principles of regiocontrol are applicable to its synthesis.

Stereoselective synthesis in this context would be relevant when introducing chiral centers into the substituents of the this compound core. For instance, the acylation of the amino group with a chiral carboxylic acid would lead to diastereomeric products.

Reactions and Derivatizations of this compound Derivatives

The functional groups of this compound, namely the amino group and the carboxylic acid, provide handles for a variety of chemical transformations to generate a library of derivatives.

Acylation of Amino Derivatives

The amino group at the 3-position of the quinoxaline ring is a key site for functionalization. Acylation of this amino group to form amides is a common and important transformation. This can be achieved by reacting the this compound or its ester derivative with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. researchgate.netmdpi.com This reaction allows for the introduction of a wide range of substituents, which can modulate the biological and physical properties of the molecule.

The synthesis of 2-carboxamide-3-amino-substituted quinoxalines has been developed for the generation of chemical libraries. nih.gov This typically involves the reaction of a 3-aminoquinoxaline-2-carboxylate ester with an amine to form the corresponding amide.

Acylating AgentCoupling Agent/BaseSolventProduct
Acetyl ChloridePyridineDichloromethane3-Acetamidoquinoxaline-2-carboxylic acid
Acetic Anhydride-Acetic Acid3-Acetamidoquinoxaline-2-carboxylic acid
Benzoic AcidEDC/HOBtDMF3-Benzamidoquinoxaline-2-carboxylic acid
Boc AnhydrideTriethylamineDichloromethane3-(tert-Butoxycarbonylamino)quinoxaline-2-carboxylic acid

Functionalization at Position 2 of the Quinoxaline-1,4-dioxide Scaffold

The functionalization at the C2 position of the quinoxaline-1,4-dioxide scaffold is a critical strategy for developing new derivatives with significant biological activity. mdpi.com Research has demonstrated that a variety of substituents introduced at this position can lead to compounds with potent antimycobacterial properties. mdpi.com

Transformations involving the hydrazide of 3-methylquinoxaline-2-carboxylic acid are particularly useful for functionalizing the quinoxaline-1,4-dioxide scaffold at position 2. nih.gov For instance, the condensation of this hydrazide with benzaldehydes in the presence of acetic acid in ethanol yields hydrazones. nih.gov This highlights the versatility of the position 2 carboxylate group as a handle for further chemical modification.

Moreover, the introduction of different functional groups such as thioether linkages, esters, carboxamides, chalcones, ketones, and thiazolidinones at position 2 has been shown to result in derivatives with strong antimycobacterial activity. mdpi.com The replacement of a nitrile group at position 2 with a carboxamide, acyl, or carboxyl group has been found to increase inhibitory potency while reducing cytotoxicity. nih.gov

A study involving the synthesis of thirty-one 1,2,3-triazole analogs of quinoxaline-1,4-di-N-oxide, aimed at exploring the influence of substitution at the C2 position, resulted in sixteen compounds exhibiting significant activity against Mycobacterium tuberculosis. mdpi.com

Table 1: Examples of Functionalization at Position 2 of the Quinoxaline-1,4-dioxide Scaffold

Starting MaterialReagents/ConditionsProduct TypeReference
Ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxideHydrazineHydrazide of 3-methylquinoxaline-2-carboxylic acid nih.gov
Hydrazide of 3-methylquinoxaline-2-carboxylic acidBenzaldehydes, Acetic acid, EthanolHydrazones nih.gov
Quinoxaline-1,4-di-N-oxide derivativesVarious reagentsThioethers, Esters, Carboxamides, etc. mdpi.com
Quinoxaline-2-carbonitrile 1,4-dioxideHydrolysis/Further reactionCarboxamides, Acyl derivatives, Carboxyl derivatives nih.gov

Curtius Rearrangement for 2-amino Derivatives

The Curtius rearrangement is a powerful synthetic tool for the preparation of amines and their derivatives from carboxylic acids. nih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be trapped by various nucleophiles. wikipedia.org This methodology has been applied to the quinoxaline scaffold to generate 2-amino derivatives.

Specifically, the Curtius rearrangement can be utilized to synthesize substituted ureas on the quinoxaline scaffold. nih.gov The process begins with the conversion of a carboxylic acid, such as 3-methylquinoxaline-2-carboxylic acid, to its corresponding acyl azide. This is typically achieved by first forming an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.govyoutube.com The subsequent thermal or photochemical rearrangement of the acyl azide leads to the formation of an isocyanate intermediate. wikipedia.org

This isocyanate can then react with various amines to produce substituted ureas. nih.gov The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with full retention of configuration at the migrating group. nih.govwikipedia.org

Table 2: Key Steps in the Curtius Rearrangement on the Quinoxaline Scaffold

StepDescriptionIntermediate/ProductReference
1Conversion of carboxylic acid to acyl azideAcyl azide wikipedia.orgyoutube.com
2Thermal decomposition of acyl azideIsocyanate wikipedia.org
3Nucleophilic attack by an amineSubstituted urea (B33335) nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the context of quinoxaline chemistry, SNAr reactions have been employed to synthesize novel derivatives with potential biological activities.

New 3-methylquinoxaline 1,4-dioxides with varied substituents at positions 2 and 6(7) have been synthesized via nucleophilic aromatic substitution with amines. nih.gov This approach allows for the introduction of diverse functionalities onto the quinoxaline ring system. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org

The reactivity of the quinoxaline ring towards nucleophilic attack is enhanced by the presence of the N-oxide groups, which are strongly electron-withdrawing. This makes the quinoxaline-1,4-dioxide scaffold particularly amenable to SNAr reactions. Heterocyclic aromatic compounds like pyridines and quinoxalines are generally more reactive towards nucleophilic substitution than their carbocyclic counterparts. nih.gov

Table 3: General Scheme of Nucleophilic Aromatic Substitution on Quinoxaline Derivatives

SubstrateNucleophileProductKey FeatureReference
Substituted Quinoxaline-1,4-dioxideAminesAmine-substituted quinoxaline-1,4-dioxideIntroduction of amine functionalities nih.gov
Activated Aryl HalideDimethylamineN,N-dimethyl derivativeDisplacement of a halide libretexts.org

Decarboxylation Reactions of Quinoxaline-2-carboxylic Acid 1,4-Dioxide

Quinoxaline-2-carboxylic acid 1,4-dioxides are known to be relatively unstable compounds that can readily undergo decarboxylation. nih.gov This reaction involves the loss of carbon dioxide from the carboxylic acid group, typically upon heating.

For example, when this compound 1,4-dioxide is heated in propanol, it decarboxylates to form the corresponding quinoxaline 1,4-dioxide. nih.govresearchgate.net This ease of decarboxylation is an important chemical property to consider when designing synthetic routes and handling these compounds. Aromatic carboxylic acids, in general, are susceptible to decarboxylation, especially at elevated temperatures. researchgate.net The derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide represent a promising scaffold for the development of new antimycobacterial agents. nih.govresearchgate.net

Table 4: Example of Decarboxylation

Starting MaterialConditionsProductReference
This compound 1,4-dioxideHeating in propanolQuinoxaline 1,4-dioxide nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Aminoquinoxaline 2 Carboxylic Acid and Its Derivatives

General Principles of SAR in Quinoxaline (B1680401) Chemistry

The quinoxaline scaffold, a fused bicyclic system of benzene (B151609) and pyrazine (B50134) rings, is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netmdpi.com SAR studies have revealed several general principles governing the activity of this class of compounds:

The Quinoxaline Core: The quinoxaline nucleus itself is considered an essential pharmacophore for the biological activity of many of its derivatives. mdpi.com

Substitution Sites: The primary sites for chemical modification on the quinoxaline ring are positions 2, 3, 6, and 7. Alterations at these positions significantly influence the molecule's interaction with target enzymes or receptors. mdpi.com

Interaction Patterns: The basic framework of quinoxaline derivatives often exhibits a common pattern of interaction with biological targets, forming hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. researchgate.net For instance, in the context of AMPA receptor antagonism, residues such as Glu-13, Tyr-16, Tyr-61, and Arg-96 are frequently involved in binding. researchgate.net

Impact of Substituents on Biological Activity

The nature, position, and orientation of substituents on the quinoxaline ring are determinant factors for the biological activity of the resulting derivatives.

The introduction of halogen atoms (F, Cl, Br, I) and sulfonamide groups (-SO₂NH₂) can profoundly modulate the physicochemical properties and biological activity of quinoxaline derivatives.

Studies on quinoxaline-2-carbonitrile 1,4-dioxides have shown that the presence of a halogen atom or a sulfonamide group on the phenyl ring is generally favorable for cytotoxic activity against various cancer cell lines. rsc.orgresearchgate.net For example, the presence of a halogen atom in the phenyl ring at position 3 of quinoxaline 1,4-dioxide was found to enhance cytotoxic activity. rsc.org Similarly, incorporating a bromophenyl moiety onto the sulfonamide group increased the antimicrobial activity of certain quinoxaline derivatives. mdpi.com

However, the effect can be target-specific. In studies of carbonic anhydrase inhibition, introducing a halogen atom at the para-position of the benzene ring in some derivatives resulted in a slight decrease in inhibitory activity against certain isoforms. rsc.org The position of the sulfonamide group is also critical; shifting it from position 6 to 7 on the quinoxaline ring was found to reduce antiproliferative activity. rsc.org

Table 1: Effect of Sulfonamide Group Position on Antiproliferative Activity (IC₅₀ in µM)
CompoundSulfonamide PositionActivity (Normoxia)Activity (Hypoxia)
Derivative 7aPosition 6Lower IC₅₀ (More Active)Lower IC₅₀ (More Active)
Derivative 8aPosition 7~1.5x Higher IC₅₀1.4–5.6x Higher IC₅₀

Data derived from studies on sulfonamide-substituted quinoxaline 1,4-dioxides, showing that moving the sulfonamide group from position 6 to 7 reduces antiproliferative activity. rsc.org

The presence of a carbonitrile (CN) group, a potent electron-withdrawing group and hydrogen bond acceptor, at the C-2 position of the quinoxaline ring has been identified as a key feature for enhancing biological activity in certain series. Research on quinoxaline-2-carbonitrile 1,4-dioxides demonstrated that the C-2 carbonitrile fragment had a positive effect on the antitumor properties of these derivatives against a majority of tested cancer cell lines. rsc.orgresearchgate.net This suggests that the electronic properties and the potential for specific interactions conferred by the nitrile group are important for the cytotoxic mechanism of these compounds.

The influence of electron-withdrawing groups (EWGs) on the biological activity of quinoxaline derivatives is highly dependent on the specific molecular scaffold and the biological target. There is no single rule governing their effect, and contradictory findings have been reported in the literature.

For instance, in some anticancer quinoxaline series, replacing an electron-releasing group (like -OCH₃) with an EWG (like -Cl) was found to decrease activity. mdpi.com Conversely, another study on anticancer quinoxalines showed that a chloro (Cl) substituent produced higher activity than a bromo (Br) group or an electron-releasing methyl (CH₃) group. mdpi.com

In the context of diuretic activity, SAR studies revealed a clear trend where strong electron-donating groups (EDGs) increased activity, while strong EWGs decreased it. mdpi.com In contrast, for a series of IKKβ inhibitors for pancreatic cancer, replacing electron-donating groups with the EWG trifluoromethyl (-CF₃) led to an improvement in activity. nih.gov

Table 2: Influence of Electronic Groups on Diuretic Activity
Compound SeriesSubstituent GroupElectronic NatureRelative Diuretic Activity
Quinoxaline Benzothiazole (B30560) Sulfonamide-OCH₃Electron-Donating (EDG)High
Quinoxaline Benzothiazole Sulfonamide-N(CH₃)₂Electron-Donating (EDG)Moderate
Quinoxaline Benzothiazole Sulfonamide-NO₂Electron-Withdrawing (EWG)Low

Data derived from a study on substituted quinoxaline benzothiazole sulfonamide derivatives, illustrating the trend –OCH₃ > -N(CH₃)₂ > -NO₂ for diuretic action. mdpi.com

The balance between lipophilicity (affinity for fatty environments) and hydrophilicity (affinity for aqueous environments) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov Lipophilicity determines the ability of a compound to passively cross biological membranes. nih.gov

SAR in Specific Therapeutic Areas

SAR studies have guided the development of quinoxaline derivatives for a multitude of diseases.

Anticancer Activity: The quinoxaline scaffold is present in numerous compounds developed as anticancer agents. mdpi.com SAR studies have shown that for certain quinoxaline-arylfuran derivatives, hydrophobic substitutions on a terminal phenyl ring led to lower potency, and bulky substituents were unfavorable. mdpi.com The presence of a carboxylic acid group on the quinoxaline ring was found to be crucial for the potent antitumor activity of a series of 3-sulfamoyl phenylcarbamoyl quinoxaline-2-carboxylic acids against liver carcinoma cells. mdpi.com

Antimicrobial Activity: For a series of quinoxaline sulfonamides, the introduction of a bromophenyl moiety on the sulfonamide group was shown to increase antimicrobial activity. mdpi.com In the development of novel agents against Mycobacterium tuberculosis, substituting an ethoxycarbonyl group at position 2 with a carboxamide group negatively impacted antitubercular effectiveness. mdpi.com

Antiviral Activity: In the design of pyridoquinoxalines as potential inhibitors of respiratory syncytial virus (RSV), SAR studies suggested that a phenyl or benzyl (B1604629) side chain was generally more favorable than an aliphatic substituent. Furthermore, 2-oxo-substituted derivatives exhibited higher activity. rsc.org

Anti-inflammatory Activity: For a series of dual EGFR and COX-2 inhibitors, SAR analysis indicated that the presence of a hydrazone or hydrazide group was essential for both anticancer and COX-2 inhibitory activities. nih.gov Replacing an oxygen atom at position 2 with another group resulted in a significant decrease in potency. nih.gov

Table 3: SAR of Quinoxaline-Arylfuran Derivatives Against HeLa Cancer Cells
CompoundSubstituent on Phenyl RingIC₅₀ (µM)
QW124-OH10.58
QW74-F>50
QW84-Cl>50
QW163,4,5-trimethoxy>50

Data from a study on quinoxaline-arylfuran derivatives, showing that a hydroxyl group (QW12) conferred potent activity, while hydrophobic halogen substituents (QW7, QW8) and a large, bulky substituent (QW16) resulted in low potency. mdpi.com

Antimycobacterial Activity

Derivatives of the 3-aminoquinoxaline-2-carboxylic acid scaffold have shown significant promise as agents against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. SAR studies have highlighted that modifications at the C2, C3, and the benzene ring of the quinoxaline core are crucial for potent activity.

A key structural feature often associated with enhanced antimycobacterial potency is the presence of 1,4-di-N-oxide moieties on the quinoxaline ring. nih.govresearchgate.net These N-oxides are believed to act as pro-drugs, undergoing bioreduction under the hypoxic conditions characteristic of tuberculosis granulomas to generate reactive nitrogen species that are toxic to the mycobacteria. researchgate.net

Modifications of the carboxylic acid group at the C2 position have a significant impact on activity. Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties and potency. For instance, a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives were synthesized and evaluated, with results indicating that compounds featuring a methyl group at the C3 position and an unsubstituted benzyl group on the carboxamide provided a strong basis for further development. mdpi.com Another study showed that an ethoxycarbonyl group at C2 resulted in more pronounced activity compared to a carboxamide group. bohrium.com

The amino group at the C3 position is a critical site for introducing diversity. A lead compound, 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid, demonstrated potent activity with a Minimum Inhibitory Concentration (MIC₉₉) of 3.1 µM against M. tuberculosis. nih.gov This highlights the importance of the substituent on the C3-amino group and the trifluoromethyl group on the benzene ring for activity. nih.gov General SAR trends suggest that the presence of a trifluoromethyl or methoxy (B1213986) group on the quinoxaline ring enhances activity. nih.gov

CompoundR1 (Position 2)R2 (Position 3)R3 (Position 6)Activity (MIC)Ref
Lead Compound-COOH-NH-CH₂(4-OCH₃-Ph)-CF₃3.1 µM (M. tb) nih.gov
Derivative 4-COOEt-CH₃-Cl, 7-piperazinyl1.25 µg/mL (M. tb) bohrium.comnih.gov
Arylcarboxamide 3-CONH-Ar-CH₃HGood mdpi.com
Arylcarboxamide 8-CONH-Ar-CH₃-CH₃Good mdpi.com
Arylcarboxamide 9-CONH-Ar-CH₃-OCH₃Good mdpi.com

Anticancer and Cytotoxic Activity

The this compound framework has been extensively explored for anticancer applications. SAR studies have revealed that derivatization of both the C3-amino and C2-carboxylic acid groups can lead to potent cytotoxic agents against various cancer cell lines.

In one study, derivatives of 3-(quinoxalin-2-ylamino)benzamide were synthesized and evaluated. nih.gov It was observed that a chloro substitution on the quinoxaline ring slightly improved activity, while a methylquinoxaline led to more active compounds compared to the unsubstituted quinoxaline. nih.gov For instance, compound XVa , a 3-(chloroquinoxalin-2-yl)amino derivative, showed good activity against HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines with IC₅₀ values of 4.4 µM and 5.3 µM, respectively. nih.gov

Another series of N-substituted quinoxaline-2-carboxamides was evaluated for cytotoxicity. researchgate.net Interestingly, the most cytotoxic compound against the HepG2 human hepatocellular carcinoma cell line, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (29 ), had an IC₅₀ of 37.3 µM but was inactive against mycobacterial strains, indicating a potential for selective cytotoxicity. researchgate.net This selective anticancer activity prompted further investigation, revealing its potential against ovarian (SK-OV-3) and prostate (PC-3) cancer cell lines. researchgate.net

Further research into quinoxaline derivatives has shown that incorporating urea (B33335) or thiourea (B124793) moieties can significantly influence anticancer activity. nih.govnih.gov Methylquinoxaline derivatives bearing a thiourea moiety were found to be particularly active. nih.gov The presence of a carboxylic acid group on the quinoxaline scaffold has also been noted as being responsible for potent antitumor activity in some sulfonamide derivatives. nih.gov

CompoundCore ModificationCancer Cell LineActivity (IC₅₀)Ref
XVa 3-(chloroquinoxalin-2-yl)amino benzamide (B126)HCT1164.4 µM nih.gov
MCF-75.3 µM nih.gov
VIId 3-(methylquinoxalin-2-yl)amino derivativeHCT1167.8 µM nih.gov
VIIIc 3-(methylquinoxalin-2-yl)amino urea derivativeHCT1162.5 µM nih.gov
29 N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideHepG237.3 µM researchgate.net

Antiparasitic Activity (e.g., Anti-T. cruzi, Antimalarial, Antileishmanial)

Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides (QdNOs), have demonstrated significant potential as antiparasitic agents. The SAR for this class of compounds often points to the importance of the N-oxide groups for activity.

In the context of antileishmanial activity, a series of QdNOs with a glycine (B1666218) side chain attached at the C2 position showed promising results. mdpi.com The study found that against Leishmania amazonensis and Leishmania donovani, ester derivatives of the glycine side chain were more active than the corresponding carboxylic acids. The presence of a substituent at C6 on the quinoxaline ring increased activity, with electron-withdrawing groups like -CF₃ being more favorable than electron-donating groups like -OCH₃. mdpi.com Furthermore, a para-substituted phenyl group at the C3 position enhanced activity compared to an unsubstituted phenyl ring. mdpi.com

For antimalarial activity, studies on related 3-arylquinoxaline-2-carbonitrile 1,4-dioxide derivatives (where the C3-amino group is replaced by an aryl group and C2-carboxylic acid by a nitrile) provide valuable insights. The best activity was observed for compounds that were unsubstituted at positions C6 and C7 of the quinoxaline ring and had a hydrogen or chloro substituent in the para position of the C3-phenyl group. nih.gov The quinoxaline 1,4-dioxide derivatives consistently showed superior antimalarial activity compared to their reduced quinoxaline analogues. nih.gov While no specific data for this compound derivatives against Trypanosoma cruzi was prominently found, the broad antiparasitic activity of the quinoxaline scaffold suggests this is a viable area for future investigation.

Compound ClassParasiteKey SAR FindingsRef
Quinoxaline di-N-Oxides (Glycine side chain)L. amazonensis, L. donovaniEster at C2 > Carboxylic acid. C6-CF₃ > C6-CH₃ > C6-OCH₃. C3-para-substituted phenyl enhances activity. mdpi.com
3-Arylquinoxaline-2-carbonitrile 1,4-dioxidesP. falciparumUnsubstituted at C6/C7 is preferred. Para-H or -Cl on C3-phenyl is optimal. N-oxides are crucial for activity. nih.gov
2-Cyano-3-carboxamido Quinoxaline 1,4-dioxidesL. infantumHalogen groups at C6/C7 increase activity. Absence of NO₂ on the phenylpiperazine moiety is favorable.

Antibacterial Activity

The this compound scaffold and its close analogues have been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

A study focusing on C2 amine-substituted analogues of 3-aminoquinoxaline provided significant SAR data. nih.gov It was found that compounds with specific substitutions at the C2 position displayed good to moderate activity against Staphylococcus aureus, Bacillus subtilis, methicillin-resistant S. aureus (MRSA), and Escherichia coli. nih.gov Compound 5p , a derivative with a C2-(4-fluorobenzyl)amine substitution, was identified as a potent broad-spectrum agent with MIC values ranging from 4 to 32 µg/mL against the tested strains. Mechanistic studies suggested that this compound acts by disrupting the bacterial cell membrane. nih.gov

In general, for quinoxaline-based antibacterial agents, the introduction of various substituents can modulate their spectrum and potency. For example, in a series of novel 3-aminoquinoxaline-2-alkynyl carboxylate esters, the specific combination of amine substituents and ester groups was explored to optimize antibacterial effects. researchgate.net Other studies on broader quinoxaline derivatives have shown that modifications leading to Schiff bases can also yield compounds with significant antibacterial activity. nih.gov The versatility of the quinoxaline core allows for the fine-tuning of its antibacterial profile through systematic chemical modifications. nih.gov

CompoundR (C2-substituent)OrganismActivity (MIC, µg/mL)Ref
5m 4-chlorobenzylamineS. aureus4 nih.gov
B. subtilis8 nih.gov
MRSA8 nih.gov
E. coli4 nih.gov
5p 4-fluorobenzylamineS. aureus4 nih.gov
B. subtilis8 nih.gov
MRSA4 nih.gov
E. coli4 nih.gov

Enzyme Inhibition (e.g., Pim-1/2 Kinases, Carbonic Anhydrases)

Derivatives of this compound have been successfully designed as potent inhibitors of specific enzymes, particularly protein kinases, which are crucial targets in oncology.

Extensive research has identified this scaffold as a powerful inhibitor of Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. nih.govnih.gov Pim-1 and Pim-2 are serine/threonine kinases that are overexpressed in various cancers and play a key role in cell survival and proliferation. A lead compound, 3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid, was identified as a potent Pim-1 inhibitor with an IC₅₀ of 74 nM. nih.govmdpi.comnih.gov

SAR studies revealed that the carboxylic acid group at the C2 position is essential for activity, as it forms a crucial salt bridge with the catalytic Lys67 residue in the ATP-binding pocket of the kinase. bohrium.comresearchgate.net The substitution pattern on the C3-amino phenyl ring significantly influences potency. A hydroxyl group at the meta-position of this phenyl ring (as in the lead compound) was found to be optimal for Pim-1 inhibition. bohrium.com

To achieve dual inhibition of both Pim-1 and Pim-2, further modifications were explored. Introducing electron-withdrawing groups like fluorine or bromine onto the quinoxaline ring at position C6 led to compounds with potent, submicromolar dual inhibitory activity. For example, 6-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid (5e ) displayed IC₅₀ values of 0.11 µM and 0.16 µM against Pim-1 and Pim-2, respectively. nih.govresearchgate.net These potent dual inhibitors also demonstrated the ability to inhibit the growth of cancer cell lines that express high levels of Pim kinases. nih.govnih.gov

CompoundR1 (Position 6)R2 (C3-N substituent)Pim-1 IC₅₀ (µM)Pim-2 IC₅₀ (µM)Ref
1 -H3-hydroxyphenyl0.0742.10 nih.govmdpi.com
5a -F3-hydroxyphenyl0.080.38 mdpi.com
5c -Cl3-hydroxyphenyl0.090.22 nih.govresearchgate.net
5e -Br3-hydroxyphenyl0.110.16 nih.govresearchgate.net

Medicinal Chemistry and Pharmacological Potential of 3 Aminoquinoxaline 2 Carboxylic Acid Scaffolds

Broad Spectrum Biological Activities of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are recognized for their extensive range of biological activities, making them a focal point of research in the development of new therapeutic agents. mdpi.commdpi.com The inherent chemical properties of the quinoxaline nucleus, including its aromatic nature and the presence of nitrogen atoms, allow for diverse substitutions, leading to a wide variety of pharmacological profiles. mdpi.com These derivatives have been investigated for their potential to treat a multitude of diseases, from infections to cancer. mdpi.commdpi.com

Derivatives of the quinoxaline scaffold have demonstrated significant potential as anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov For instance, novel synthesized quinoxaline derivatives have been shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). rsc.orgnih.gov

In one study, a series of novel quinoxaline derivatives were synthesized and evaluated for their COX inhibitory activities. Several compounds exhibited potent and selective inhibition of COX-2 over COX-1. For example, compounds 11 and 13 showed high potency against COX-2 with IC50 values of 0.62 µM and 0.46 µM, respectively, and selectivity indexes of 61.23 and 66.11. rsc.org This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Table 1: COX-2 Inhibitory Activity of Selected Quinoxaline Derivatives rsc.org

Compound COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (SI)
4a 1.17 28.8 24.61
5 0.83 40.32 48.58
11 0.62 37.96 61.23

| 13 | 0.46 | 30.41 | 66.11 |

This table is interactive. You can sort the data by clicking on the column headers.

The anti-inflammatory properties of quinoxalines are also attributed to their ability to inhibit the expression of other inflammatory modulators such as cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

The quinoxaline scaffold is a key component in a variety of antimicrobial agents with activity against bacteria, fungi, and viruses. nih.govnih.govmdpi.com

In terms of antibacterial and antifungal activity, numerous quinoxaline derivatives have been synthesized and shown to be effective. mdpi.com For example, certain quinoxalinone derivatives have demonstrated varied antibacterial activities against different microorganisms. mdpi.com The development of resistance to existing antimicrobial drugs necessitates the discovery of new compounds, and quinoxalines represent a promising avenue of research.

In the realm of antiviral research, quinoxaline derivatives have been investigated for their potential against a range of viruses. nih.govnih.gov These compounds have shown promise as inhibitors of viral enzymes, such as reverse transcriptase in HIV. nih.gov For instance, a class of quinoxaline derivatives has been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Compound 19 from this class displayed an EC50 of 3.1 nM, comparable to the established drug nevirapine (B1678648) (EC50 = 6.7 nM). nih.gov The planar polyaromatic system of quinoxalines also makes them suitable candidates for targeting viral proteins like the NS1 protein of the influenza virus. nih.gov

Quinoxaline derivatives have emerged as a significant class of compounds in the search for new anticancer therapies. researchgate.netnih.gov Their mechanisms of action are often tied to the inhibition of protein kinases, which are crucial for tumor cell growth and survival. researchgate.net

Several studies have reported the synthesis of novel quinoxaline derivatives with potent anticancer activity. For example, a series of N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivatives were screened against various cancer cell lines, with some compounds showing IC50 values as low as 2.5 µM. nih.gov Compound XVa from this series demonstrated notable activity against HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines with IC50 values of 4.4 µM and 5.3 µM, respectively. nih.gov

Furthermore, certain quinoxaline derivatives have been identified as potent inhibitors of key signaling pathways in cancer. Novel derivatives have been developed as dual inhibitors of EGFR and COX-2, both of which are important targets in oncology. rsc.orgnih.gov Compounds 11 and 13 from one such study exhibited very strong anticancer activity against three cancer cell lines with IC50 values ranging from 0.81 µM to 2.91 µM. rsc.org

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives against MCF-7 Cell Line rsc.org

Compound IC50 (µM)
4a 4.54
5 4.11
11 2.91

| 13 | 1.83 |

This table is interactive. You can sort the data by clicking on the column headers.

The emergence of multidrug-resistant tuberculosis (TB) has created an urgent need for new antitubercular drugs. nih.govmdpi.com Quinoxaline derivatives, particularly quinoxaline-2-carboxylic acid 1,4-dioxides, have shown significant promise in this area. nih.govmdpi.com

A study investigating new derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide found that these compounds exhibited potent antimycobacterial activity. nih.gov Compound 4 , 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, was particularly effective, with a minimum inhibitory concentration (MIC) of 1.25 µg/mL against Mycobacterium tuberculosis. nih.govresearchgate.net The mode of action for these compounds is believed to be through DNA damage. nih.govmdpi.com

Another series of N-substituted quinoxaline-2-carboxamides were synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov The majority of the active compounds in this series belonged to the N-benzyl group, with MIC values against Mycobacterium tuberculosis H37Ra ranging from 3.91 to less than 15.625 µg/mL. nih.gov

Table 3: Antimycobacterial Activity of Selected Quinoxaline-2-carboxylic Acid 1,4-Dioxide Derivatives nih.govresearchgate.net

Compound M. tuberculosis AlRa MIC (µg/mL) M. smegmatis mc2155 MIC (µg/mL)
4 1.25 4
5 25 16
6 12.5 32

| 7 | >50 | >64 |

This table is interactive. You can sort the data by clicking on the column headers.

Quinoxaline derivatives have also been explored for their potential to treat parasitic diseases such as leishmaniasis and trypanosomiasis. nih.govresearchgate.net

A series of novel ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated for their in vitro activity against Trypanosoma cruzi and Leishmania mexicana. researchgate.net Several of these compounds demonstrated better anti-T. cruzi activity than the reference drugs nifurtimox (B1683997) and benznidazole, and some showed superior anti-leishmanial activity compared to amphotericin-B. researchgate.net

In another study, new 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested against three Leishmania species. nih.gov These compounds showed activity against the promastigote forms of L. major, L. mexicana, and L. donovani with IC50 values ranging from 1.2 to 14.7 µM. nih.gov The potential for these quinoxaline derivatives to act as broad-spectrum antiprotozoal agents was also investigated by testing them against Trypanosoma brucei brucei. nih.gov

The inhibition of protein kinases is a key mechanism of action for many modern therapeutic agents, particularly in oncology. Quinoxaline derivatives have been identified as potent inhibitors of several kinases.

Specifically, derivatives of quinoxaline-2-carboxylic acid have been developed as inhibitors of Pim-1 and Pim-2 kinases, which are considered important targets in cancer therapy. mdpi.comnih.gov A lead compound, quinoxaline-2-carboxylic acid 1 , was found to potently inhibit Pim-1 with an IC50 of 74 nM. mdpi.com Subsequent research focused on optimizing this scaffold to create dual inhibitors of both Pim-1 and Pim-2. This led to the identification of compounds 5c and 5e as potent submicromolar inhibitors of both kinase isoforms. mdpi.comnih.gov These compounds also demonstrated the ability to inhibit the growth of human cancer cell lines that express high levels of Pim-1/2 kinases. nih.gov

Table 4: Pim-1 and Pim-2 Inhibitory Activity of Selected Quinoxaline Derivatives mdpi.com

Compound HsPim-1 IC50 (µM) HsPim-2 IC50 (µM)
1 0.074 2.10
5c Submicromolar Submicromolar

| 5e | Submicromolar | Submicromolar |

This table is interactive. You can sort the data by clicking on the column headers.

In addition to Pim kinases, quinoxaline analogs have been investigated as inhibitors of other kinases involved in inflammatory and cancer pathways, such as IKKβ. nih.gov A structure-activity relationship study led to the identification of a novel quinoxaline urea (B33335) analog, 84 , that was more potent in inhibiting TNFα-induced NFκB activation and pancreatic cancer cell growth compared to the parent compound. nih.gov

Other Pharmacological Activities (e.g., Antioxidant, Neuroprotective, Anticonvulsant)

The quinoxaline scaffold, particularly derivatives of 3-aminoquinoxaline-2-carboxylic acid, has been the subject of investigation for a variety of other pharmacological activities, including antioxidant, neuroprotective, and anticonvulsant effects. These activities highlight the therapeutic versatility of this heterocyclic system.

Antioxidant Activity:

Quinoxaline derivatives have demonstrated significant potential as antioxidant agents. The antioxidant activity is often attributed to their ability to scavenge free radicals and chelate metal ions. For instance, a study on pyrrolo[2,3-b]quinoxaline derivatives, which share a core heterocyclic structure, revealed their potent radical scavenging capabilities. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity, and certain quinoxaline derivatives have shown promising results in this assay. One study identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as a potent radical scavenger. This compound exhibited significant hydroxyl radical (HO•) scavenging activity, with a rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in a nonpolar medium, comparable to reference antioxidants like Trolox and melatonin. nih.gov

Quinoxaline 1,4-di-N-oxide derivatives have also been reported to possess notable antioxidant properties, alongside their anti-inflammatory effects. core.ac.uk The introduction of the N-oxide functional groups can influence the electronic properties of the quinoxaline ring system, potentially enhancing its ability to stabilize free radicals.

Table 1: Antioxidant Activity of Selected Quinoxaline Derivatives
CompoundAssayActivityReference
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH radical scavengingDemonstrated greatest potential as a radical scavenger among tested derivatives. nih.gov
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateHydroxyl radical (HO•) scavengingRate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in pentyl ethanoate. nih.gov
Quinoxaline 1,4-di-N-oxide derivativesGeneral antioxidant assaysReported to have very interesting antioxidant properties. core.ac.uk

Neuroprotective Activity:

The neuroprotective potential of quinoxaline derivatives has been explored in the context of neurodegenerative diseases such as Parkinson's disease. Research into 6-aminoquinoxaline (B194958) derivatives has led to the identification of compounds with the ability to protect dopaminergic neurons. ebrary.net For example, a compound designated as PAQ (4c) was identified as a promising neuroprotective agent. In cellular models of Parkinson's disease, PAQ demonstrated a significant neuroprotective effect. ebrary.net Further in vivo studies in a mouse model of the disease showed that this compound could attenuate neurodegeneration. ebrary.net The mechanism of action for its neuroprotective effects was partially attributed to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels. ebrary.net

Table 2: Neuroprotective Activity of a Selected Quinoxaline Derivative
CompoundModelObserved EffectReference
PAQ (4c) (a 6-aminoquinoxaline derivative)Cellular and mouse models of Parkinson's diseaseAttenuated neurodegeneration of dopaminergic neurons. ebrary.net

Anticonvulsant Activity:

Quinoxaline derivatives have also been investigated for their anticonvulsant properties. A notable example is 3-hydroxy-2-quinoxalinecarboxylic acid (HQC), which has been identified as an antagonist of excitatory amino acid receptors. mdpi.com In preclinical studies, HQC was found to antagonize the effects of N-methyl-D-aspartate (NMDA) and kainate. mdpi.com When administered to mice and rats, HQC produced a dose-dependent delay in the onset of picrotoxin-induced convulsions and provided protection against death induced by the convulsant. mdpi.com This suggests that the anticonvulsant effects of some quinoxaline derivatives may be mediated through the modulation of excitatory neurotransmission. More recent studies on novel synthetic quinoxalines have identified compounds with potent anticonvulsant activity in the pentylenetetrazol-induced seizure model, with some derivatives showing promising ED₅₀ values. nih.gov

Table 3: Anticonvulsant Activity of Selected Quinoxaline Derivatives
CompoundModelActivityReference
3-hydroxy-2-quinoxalinecarboxylic acid (HQC)Picrotoxin-induced convulsions in mice and ratsDose-dependent delay in the occurrence of convulsions and protection against death. mdpi.com
Compound 24 (a novel synthetic quinoxaline)Pentylenetetrazol-induced seizuresED₅₀ = 37.50 mg/kg nih.gov
Compound 28 (a novel synthetic quinoxaline)Pentylenetetrazol-induced seizuresED₅₀ = 23.02 mg/kg nih.gov
Compound 32 (a novel synthetic quinoxaline)Pentylenetetrazol-induced seizuresED₅₀ = 29.16 mg/kg nih.gov
Compound 33 (a novel synthetic quinoxaline)Pentylenetetrazol-induced seizuresED₅₀ = 23.86 mg/kg nih.gov

Quinoxaline 1,4-Dioxides as Privileged Scaffolds

Quinoxaline 1,4-dioxides (QdNOs) represent a class of heterocyclic N-oxides that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the two N-oxide moieties is a key structural feature that imparts unique chemical and pharmacological properties to these molecules.

The mechanism of action of many quinoxaline 1,4-dioxides is intrinsically linked to their ability to undergo redox cycling. This process involves the enzymatic reduction of the N-oxide groups, leading to the generation of reactive oxygen species (ROS) and other radical species. This bio-reduction is often more efficient under hypoxic conditions, such as those found in solid tumors and anaerobic bacterial environments, which contributes to the selective toxicity of some QdNOs.

The one-electron reduction of the quinoxaline 1,4-dioxide scaffold, often catalyzed by cellular reductases like NADPH-cytochrome P450 reductase, results in the formation of a radical anion. In the presence of oxygen, this radical anion can transfer an electron to molecular oxygen to generate the superoxide (B77818) radical anion (O₂⁻), while regenerating the parent QdNO. This futile cycle of reduction and re-oxidation, known as redox cycling, leads to the continuous production of superoxide radicals. These can then be converted to other more damaging ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The accumulation of these reactive species induces significant oxidative stress, leading to cellular damage, including DNA strand breaks, lipid peroxidation, and protein oxidation, ultimately culminating in cell death.

Under hypoxic conditions, the radical anion is less likely to be re-oxidized by molecular oxygen. Instead, it can undergo further reduction or fragmentation, leading to the formation of other cytotoxic species that can directly damage cellular macromolecules. This hypoxia-selective activation makes quinoxaline 1,4-dioxides particularly interesting as potential anticancer and antimicrobial agents.

The unique mechanism of action of quinoxaline 1,4-dioxides has led to their exploration for a wide range of therapeutic applications.

Antibacterial Activity: QdNOs have been extensively studied for their antibacterial properties. Their ability to generate ROS is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Some quinoxaline 1,4-dioxide derivatives have been investigated for their efficacy against multidrug-resistant bacteria.

Anticancer Activity: The hypoxia-selective cytotoxicity of many QdNOs makes them attractive candidates for cancer therapy. Solid tumors often contain hypoxic regions that are resistant to conventional chemotherapy and radiotherapy. By being selectively activated in these regions, QdNOs can target these resistant cancer cells.

Antitubercular Activity: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have shown promising activity against M. tuberculosis. mdpi.com

Antiprotozoal Activity: Various quinoxaline 1,4-dioxide derivatives have demonstrated activity against a range of protozoan parasites, including those responsible for malaria, leishmaniasis, and Chagas disease.

Table 4: Therapeutic Applications of Quinoxaline 1,4-Dioxide Derivatives
Therapeutic AreaExamples of ActivityReference
AntibacterialBroad-spectrum activity against various pathogenic bacteria. mdpi.com
AnticancerSelective cytotoxicity against hypoxic tumor cells. researchgate.net
AntitubercularActivity against Mycobacterium tuberculosis. mdpi.com
AntiprotozoalActivity against parasites causing malaria, leishmaniasis, and Chagas disease. core.ac.uk

Prodrug Strategies and Metabolic Considerations

A common challenge for drugs containing a carboxylic acid moiety is their potential for ionization at physiological pH, which can limit their ability to cross cell membranes and the blood-brain barrier. A widely employed prodrug strategy to overcome this is esterification of the carboxylic acid group. Ester prodrugs are generally more lipophilic than the parent carboxylic acid, which can improve their absorption and distribution. Once in the body, these ester prodrugs can be hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid-containing drug at the target site. This approach can be used to improve the oral bioavailability of a drug or to target its delivery to specific tissues.

The metabolism of quinoxaline derivatives can involve various enzymatic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Metabolic pathways can include oxidation, reduction, and conjugation reactions. For instance, the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a related heterocyclic amine, has been shown to involve oxidation of a methyl group to a carboxylic acid, forming 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid. nih.gov This suggests that for derivatives of this compound, metabolic transformations could occur on the quinoxaline ring system or on any substituents.

Interaction of Quinoxaline-2-carboxylic Acid with Metal Ions

Quinoxaline-2-carboxylic acid and its derivatives have been investigated as analytical reagents for the precipitation and determination of various metal ions. capes.gov.br The interaction with divalent metal ions such as copper(II), cadmium(II), zinc(II), cobalt(II), nickel(II), and palladium(II) leads to the formation of insoluble metal salts. capes.gov.br Studies have established the optimal pH ranges for the complete precipitation of these metal complexes, highlighting the ligand's efficacy in forming stable chelates. For instance, quinoxaline-2-carboxylic acid is capable of quantitatively precipitating these ions, allowing for their gravimetric determination. capes.gov.br The binding strength of metal ions to a carboxylic acid group can vary considerably, influenced by factors such as ionic radii and electronic properties. researchgate.net The coordination typically involves the nitrogen atom of the quinoxaline ring and the oxygen atoms of the carboxylate group, forming a stable chelate structure. wikipedia.org

Metal-Containing Chelates of Quinoxaline 1,4-Dioxides

The development of metal-containing chelates is a promising strategy in the search for new therapeutic agents. mdpi.com Quinoxaline 1,4-dioxides, in particular, have been shown to form stable complexes with a range of transition metals. Quinoxaline-2-carboxylic acid 1,4-dioxide can function as either a monodentate or bidentate ligand, coordinating with ions such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com

Closely related ligands, such as 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides, also form well-defined metal chelates. mdpi.com These ligands coordinate with metal ions like copper(II) and vanadium(IV), demonstrating the versatility of the quinoxaline 1,4-dioxide scaffold in coordination chemistry. mdpi.com The coordination of these N-oxide derivatives to metals can lead to compounds with improved bioavailability and toxicity profiles, making them attractive for further development. researchgate.net

Enhancement of Biological Activity through Metal Complexation

A primary driver for synthesizing metal complexes of quinoxaline derivatives is the significant enhancement of their biological activity. tandfonline.comresearchgate.net Complexation with transition metal ions can improve properties like liposolubility, which facilitates passage through cell membranes and can lead to improved potency. tandfonline.comresearchgate.net

Research has demonstrated that coordinating 3-aminoquinoxaline derivatives to antimony(III) is an effective strategy for improving activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. tandfonline.comnih.gov Studies on related 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides have shown that their antimony(III) complexes exhibit enhanced anti-trypanosomal properties. tandfonline.com The coordination of antimony(III) to quinoline-based ligands, in general, has been shown to increase their efficacy against both epimastigote and trypomastigote forms of T. cruzi. nih.gov

Palladium(II) and copper(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides have been synthesized and evaluated to enhance the anti-T. cruzi activity of the parent ligands. researchgate.netscispace.com The results showed that complexation with palladium dramatically increased the trypanocidal activity, in some cases by a factor of 20 to 80. researchgate.netscispace.com While copper complexes also showed favorable activity, they were generally less potent than their palladium counterparts at the doses studied. researchgate.netscispace.com The enhanced activity of the metal complexes is attributed to the coordination of the quinoxaline derivatives to the metal centers, leading to compounds with significantly improved efficacy compared to the free ligands or reference drugs like nifurtimox. researchgate.netnih.gov

Compound TypeMetal IonFold Increase in Anti-T. cruzi Activity
3-aminoquinoxaline-2-carbonitrile 1,4-dioxide complexesPalladium(II)20-80x
3-aminoquinoxaline-2-carbonitrile 1,4-dioxide complexesCopper(II)Favorable increase, but less than Palladium(II)

Data derived from studies on 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide derivatives. researchgate.netscispace.com

Copper(II) complexes of quinoxaline N1,N4-dioxide derivatives have been investigated as selective hypoxic cytotoxins. tandfonline.com Hypoxia, or low oxygen concentration, is a characteristic feature of solid tumors, and compounds that are selectively toxic to hypoxic cells are valuable as potential anticancer agents. researchgate.netresearchgate.net The coordination of Cu(II) to quinoxaline-derived ligands can produce complexes that are more potent cytotoxins in hypoxic conditions compared to the free ligand. nih.govbohrium.com This selective activity is often linked to the metal's redox properties, where the Cu(II)/Cu(I) reduction potential can trigger cytotoxic pathways under low-oxygen conditions. researchgate.net These copper complexes often exert their cytotoxic effects by generating reactive oxygen species (ROS), which leads to DNA cleavage and apoptosis. researchgate.netbohrium.com

Spectroscopic Characterization of Metal Complexes

The formation and structure of metal complexes with quinoxaline-based ligands are confirmed through various spectroscopic and analytical techniques. eurjchem.comresearchgate.net These methods provide crucial information about the coordination environment of the metal ion and the binding mode of the ligand.

Infrared (IR) Spectroscopy : IR spectra are used to identify the coordination sites of the ligand. aristonpubs.comnih.gov Upon complexation, shifts in the vibrational frequencies of key functional groups, such as the C=N of the quinoxaline ring and the C=O and O-H of the carboxylic acid, indicate their involvement in bonding to the metal ion. nih.gov The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, confirming the formation of the coordinate bonds. scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy helps to elucidate the structure of the complexes in solution. eurjchem.comresearchgate.net Changes in the chemical shifts of the protons on the quinoxaline ring upon complexation provide evidence of coordination. nih.gov

Electronic (UV-Visible) Spectroscopy : UV-Vis spectra provide information about the geometry of the metal complex. nih.gov The appearance of new absorption bands, particularly d-d transitions for transition metals, can suggest the coordination geometry, such as octahedral or square planar. aristonpubs.comekb.eg

Mass Spectrometry : This technique confirms the molecular weight and stoichiometry of the synthesized complexes. scirp.org

Molar Conductance and Magnetic Moment Measurements : These physical measurements help to determine if the complexes are electrolytes and to understand the electronic structure and geometry of the metal center. eurjchem.comnih.gov

Spectroscopic TechniqueInformation Obtained
Infrared (IR) SpectroscopyIdentifies ligand coordination sites (N and O atoms) through shifts in vibrational frequencies. nih.govnih.gov
¹H NMR SpectroscopyConfirms coordination by showing changes in the chemical shifts of ligand protons. eurjchem.com
Electronic (UV-Vis) SpectroscopyProvides insights into the coordination geometry of the metal ion (e.g., octahedral). aristonpubs.comekb.eg
Mass SpectrometryDetermines the molecular weight and confirms the stoichiometry of the complex. scirp.org

FTIR, EPR, and UV-Vis Spectroscopy

FTIR Spectroscopy is a crucial tool for determining the coordination sites of the this compound ligand upon complexation with metal ions. The infrared spectrum of the free ligand is compared with those of the metal complexes to identify shifts in the characteristic vibrational frequencies. The coordination of the ligand is typically confirmed by shifts in the bands corresponding to the carboxylate and amino groups. For instance, in the FTIR spectra of metal complexes derived from a similar quinoxaline ligand, 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one, changes in the vibrational bands of the carbonyl group were observed upon coordination with transition metal ions like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.comresearchgate.net

A significant shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) is a key indicator of its involvement in coordination. The disappearance of the broad ν(OH) band of the carboxylic acid and the appearance of new bands at lower frequencies, attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, further confirm the formation of the complex. nih.govscirp.org

UV-Vis Spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. The electronic spectra of the complexes, when compared to that of the free ligand, can indicate the coordination of the ligand to the metal ion. The appearance of new absorption bands in the visible region is often attributed to d-d electronic transitions of the metal ion, which are characteristic of the coordination geometry. For instance, the electronic spectra of various transition metal complexes with a quinoxaline-based ligand have been used to propose octahedral geometries for these complexes. eurjchem.comresearchgate.net

Here is a summary of typical spectroscopic data for related quinoxaline metal complexes:

Spectroscopic TechniqueKey ObservationsInferred Structural Information
FTIR Shift in ν(COO⁻) bands, disappearance of ν(OH), appearance of ν(M-O) and ν(M-N) bands.Coordination through carboxylate and amino groups.
EPR g-tensor values.Geometry and electronic environment of the metal ion.
UV-Vis New bands in the visible region.d-d transitions, coordination geometry of the metal complex.

NMR Spectroscopy of Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra of the complexes are compared with those of the free ligand to determine the changes in the chemical environment of the protons and carbons upon coordination.

In the ¹H NMR spectra of metal complexes of quinoxaline derivatives, the signals of the protons in the vicinity of the coordination sites are expected to shift. For example, the ¹H NMR spectra of Zn(II) complexes with a quinoxaline derivative showed shifts in the aromatic proton signals, confirming the coordination of the quinoxaline nitrogen. eurjchem.comresearchgate.net The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a clear indication of deprotonation and coordination of the carboxylate group.

Similarly, in the ¹³C NMR spectra, the carbon signals of the carboxylate group and the carbons adjacent to the coordinating nitrogen atoms are expected to show significant shifts upon complexation. These shifts provide direct evidence of the ligand's binding to the metal ion.

DNA Binding Studies and Electrochemical Behavior of Metal Complexes

The interaction of metal complexes of this compound with DNA is a significant area of research due to their potential therapeutic applications. The electrochemical properties of these complexes are also studied to understand their redox behavior, which can be relevant to their biological activity.

DNA Binding Studies are conducted to investigate the mode and strength of the interaction between the metal complexes and DNA. Common techniques include UV-Vis absorption titration, fluorescence spectroscopy, and viscosity measurements. The binding of a complex to DNA can occur through intercalation, groove binding, or electrostatic interactions. researchgate.net

In UV-Vis titration studies, changes in the absorption intensity (hyperchromism or hypochromism) and shifts in the wavelength of the absorption maxima (red or blue shift) upon addition of DNA to a solution of the complex can indicate the type of interaction. For many quinoxaline-based metal complexes, an intercalative binding mode is suggested by a hypochromic effect and a bathochromic (red) shift in the UV-Vis spectrum. researchgate.net

The intrinsic binding constant (Kb), which quantifies the binding strength, can be calculated from the spectroscopic titration data. Metal complexes of quinoxaline derivatives have shown significant DNA binding affinities. researchgate.net

Electrochemical Behavior of the metal complexes is typically investigated using cyclic voltammetry. This technique provides information about the redox potentials of the metal ion in the complex and the stability of different oxidation states. The electrochemical properties of the complexes can be influenced by the nature of the ligand and the coordination geometry. Studies on related quinoxaline-based metal complexes have shown quasi-reversible redox processes. nih.gov The redox potentials can be important for understanding the mechanism of action of these complexes, particularly if they are being considered for applications where redox cycling is involved.

A summary of the expected findings from DNA binding and electrochemical studies is presented below:

StudyTechniqueKey ParametersTypical Findings for Quinoxaline Complexes
DNA Binding UV-Vis TitrationBinding Constant (Kb), Spectral ShiftsIntercalative binding, significant DNA affinity.
DNA Binding Fluorescence SpectroscopyQuenching Constant (Ksv)Static or dynamic quenching upon DNA binding.
DNA Binding Viscosity MeasurementChanges in relative viscosityIncrease in viscosity suggests intercalation.
Electrochemical Behavior Cyclic VoltammetryRedox Potentials (Epc, Epa)Quasi-reversible redox processes.

Conclusion

3-aminoquinoxaline-2-carboxylic acid has firmly established itself as a versatile and valuable compound in academic research. Its significance stems from the rich chemistry of the quinoxaline (B1680401) scaffold, which imparts a diverse range of biological activities and materials science applications to its derivatives. From its historical roots in dye chemistry to its current prominence in the development of targeted anticancer therapies and advanced functional materials, the journey of this compound highlights the continuous evolution of chemical science. The ongoing research into the synthesis of novel derivatives and the elucidation of their mechanisms of action promise to further expand the utility of this compound in addressing critical challenges in medicine and technology.

Computational and in Silico Studies

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of activity for derivatives of quinoxaline-2-carboxylic acid.

Research has shown that N-substituted quinoxaline-2-carboxamides are potential antineoplastic agents. nih.gov Molecular docking studies identified human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) as potential targets for these compounds. nih.gov In another study, novel quinoxaline (B1680401) derivatives were investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are significant targets in cancer and inflammation research. The docking analyses revealed that these compounds could fit well into the catalytic binding pockets of both EGFR and COX-2, correlating with their observed biological activities. rsc.orgrsc.org The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of these proteins. rsc.org

Table 1: Predicted Biological Targets for Quinoxaline Derivatives from Molecular Docking Studies

Compound Class Predicted Target(s) Reference(s)
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide Human DNA Topoisomerase, VEGFR nih.gov
Substituted Quinoxaline Derivatives EGFR, COX-2 rsc.orgrsc.org

Structure-Activity Relationship (SAR) Analysis through Computational Models

Structure-Activity Relationship (SAR) analysis helps in understanding how the chemical structure of a molecule relates to its biological activity. For quinoxaline-2-carboxylic acid derivatives, computational models have been essential in identifying key structural features that govern their therapeutic effects.

In the development of novel antitubercular agents, a series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were synthesized and evaluated. nih.gov The studies indicated that the nature of the substituent on the amide nitrogen was crucial for activity. For instance, it was suggested that replacing the pyrazine (B50134) core in related compounds with a quinoxaline heterocycle could improve the inhibition of decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. mdpi.com However, subsequent docking studies suggested that while N-phenyl derivatives showed potent activity, it was likely through a different, unknown mechanism, as the improved activity did not correlate with better interaction with the DprE1 enzyme. mdpi.com

For derivatives designed as anticancer and anti-inflammatory agents, SAR analysis revealed that specific substitutions on the quinoxaline ring system led to potent dual inhibition of EGFR and COX-2. rsc.orgrsc.org Compounds featuring certain hydrazide and heterocyclic moieties demonstrated particularly strong activity, with IC50 values in the low micromolar and even nanomolar range against cancer cell lines and the target enzymes. rsc.orgnih.govmdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a critical step in drug development, used to estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties early in the discovery pipeline. For various quinoxaline derivatives, computational tools are used to predict parameters based on established guidelines like Lipinski's Rule of Five and Veber's rules. rsc.org

Studies on novel quinoxaline derivatives targeting EGFR and COX-2 included the calculation of ADME parameters. rsc.org The most potent compounds were predicted to have reasonable drug-likeness and acceptable physicochemical properties, with no violations of Lipinski's or Veber's rules. rsc.org Similarly, in silico ADMET and toxicity studies for 3-methylquinoxaline-based VEGFR-2 inhibitors showed that most of the synthesized compounds possessed acceptable drug-likeness values. rsc.org Another study on quinoxalinone derivatives predicted high Caco-2 permeability and human intestinal absorption (%HIA), with low blood-brain barrier (BBB) permeability and no predicted hepatotoxicity, indicating a promising safety and absorption profile. nih.gov

Table 2: Sample In Silico ADME Predictions for Potent Quinoxaline Derivatives

Parameter Prediction Significance Reference(s)
Lipinski's Rule of Five No violations Good oral bioavailability predicted rsc.org
Veber's Standards Compliant Good oral bioavailability predicted rsc.org
Caco-2 Permeability High High intestinal absorption predicted nih.gov
Blood-Brain Barrier (BBB) Permeability Low Reduced potential for CNS side effects nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to quinoxaline derivatives to understand their geometries, electronic properties, and vibrational frequencies.

DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), have been employed to optimize the molecular geometries of quinoxaline derivatives. nih.gov These studies help in understanding intramolecular charge transfer and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and electronic properties. scispace.comresearchgate.net For instance, theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to interpret experimental electronic transitions. nih.govscispace.com DFT has also been used to analyze vibrational spectra (FT-IR and Raman), showing good agreement between calculated and experimental frequencies. scispace.com These computational analyses provide a deeper understanding of the molecular-level properties that underpin the biological and material applications of these compounds. nih.govscispace.com

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly DFT, can be used to elucidate reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. For the synthesis of quinoxaline derivatives, computational analysis has been used to propose reaction mechanisms.

One study investigated the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide through a cycloaddition reaction. iiste.orgiiste.org A mechanism for this reaction was proposed using Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d) level of theory. iiste.orgiiste.org Such studies are valuable for optimizing reaction conditions and understanding the fundamental steps involved in the formation of the quinoxaline ring system, aiding in the development of more efficient synthetic routes for these important heterocyclic compounds. iiste.org

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Methods for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 3-aminoquinoxaline-2-carboxylic acid. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

Key characteristic absorption bands for this compound include:

N-H Stretching: The primary amino (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. These bands arise from the symmetric and asymmetric stretching of the N-H bonds. ucla.edu

O-H Stretching: The carboxylic acid (-COOH) group is characterized by a very broad and strong absorption band for the O-H stretch, which typically spans a wide range from 3300 cm⁻¹ down to 2500 cm⁻¹. vscht.czlibretexts.orgechemi.com This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid moieties.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline (B1680401) ring system are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature, typically appearing in the 1725-1700 cm⁻¹ region. echemi.com Conjugation with the quinoxaline ring system may shift this frequency slightly. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic quinoxaline ring structure give rise to several bands of variable intensity in the 1600-1400 cm⁻¹ region. vscht.cz

The collective presence of these specific bands provides strong evidence for the molecular structure of this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300Medium
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500Strong, Very Broad
Aromatic RingC-H Stretch3100 - 3000Variable
Carboxylic Acid (-COOH)C=O Stretch1725 - 1700Strong, Sharp
Quinoxaline RingC=N / C=C Stretch1600 - 1400Medium to Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals are:

Carboxylic Acid Proton (-COOH): A highly deshielded proton, typically appearing as a broad singlet far downfield in the 10-13 ppm region. princeton.edu Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.

Aromatic Protons: The four protons on the benzene (B151609) ring portion of the quinoxaline system will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position and relationship to one another.

Amino Protons (-NH₂): The protons of the amino group often appear as a broad signal. Its chemical shift can vary significantly depending on the solvent, temperature, and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected chemical shifts include:

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and typically resonates in the 165-185 ppm range. libretexts.org

Aromatic Carbons: The carbons of the quinoxaline ring will appear in the aromatic region, generally between 110 and 160 ppm. Carbons directly attached to nitrogen atoms (C2 and C3) and the carbons at the ring fusion (C4a and C8a) will have distinct chemical shifts. The specific assignment of each carbon can be aided by multidimensional techniques.

Multidimensional NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. mdpi.com

HSQC: Correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the protonated carbons in the quinoxaline ring.

NucleusFunctional Group / PositionExpected Chemical Shift (δ, ppm)Notes
¹HCarboxylic Acid (-COOH)10.0 - 13.0Broad singlet, solvent dependent
¹HAromatic (Quinoxaline Ring)7.0 - 8.5Complex multiplets (dd, dt, etc.)
¹HAmino (-NH₂)VariableBroad singlet, solvent dependent
¹³CCarboxylic Acid (-C OOH)165 - 185Quaternary, often weaker signal
¹³CAromatic (Quinoxaline Ring)110 - 160Multiple signals for C5-C8 and quaternary C2, C3, C4a, C8a

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is dominated by the highly conjugated quinoxaline ring system. The presence of the amino group (-NH₂) as an auxochrome and the carboxylic acid group are expected to influence the absorption maxima.

The spectrum would likely exhibit strong absorptions corresponding to π → π* transitions characteristic of the aromatic system. masterorganicchemistry.comresearchgate.net The electron-donating amino group can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted quinoxaline-2-carboxylic acid. researchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the main absorption bands. masterorganicchemistry.com The typical absorption maxima for such conjugated systems fall within the 200-400 nm range. iosrjournals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₇N₃O₂), the theoretical monoisotopic mass is approximately 189.0538 Da.

High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). mdpi.com This allows for the unambiguous determination of the elemental formula, confirming that the measured mass corresponds to C₉H₇N₃O₂ and distinguishing it from other potential isobaric compounds. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.

While specific data for this compound using this technique is not widely published, ESI-FTICRMS represents the pinnacle of mass analysis in terms of resolution and mass accuracy. This technique would be exceptionally useful for analyzing the compound in complex biological or environmental matrices. Its ultra-high resolving power can separate the target analyte from interfering species with very similar masses, while its sub-ppm mass accuracy provides the highest confidence in elemental formula assignment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for both the quantification and structural confirmation of compounds like this compound in complex mixtures. The liquid chromatography step separates the target compound from other components in the sample before it enters the mass spectrometer.

In the tandem mass spectrometer, the protonated molecular ion ([M+H]⁺, m/z ≈ 190.1) is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides definitive structural information.

For this compound, the primary fragmentation pathways would involve the loss of small, stable neutral molecules from the carboxylic acid and amino groups:

Loss of H₂O: A common fragmentation for carboxylic acids, resulting in a fragment ion at [M+H - 18]⁺.

Loss of CO: Decarbonylation can occur, leading to a fragment at [M+H - 28]⁺.

Loss of COOH radical: Cleavage of the entire carboxylic acid group as a radical (45 Da) is a characteristic fragmentation, leading to an ion at [M+H - 45]⁺. libretexts.org

Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide ([M+H - 18 - 28]⁺), are also common. biorxiv.org

By monitoring specific transitions from the precursor ion to one or more of these product ions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve extremely high selectivity and sensitivity for quantifying the compound. researchgate.net

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Fragment Identity
~190.1 ([M+H]⁺)H₂O (18 Da)~172.1[M+H - H₂O]⁺
~190.1 ([M+H]⁺)CO (28 Da)~162.1[M+H - CO]⁺
~190.1 ([M+H]⁺)•COOH (45 Da)~145.1[M+H - •COOH]⁺
~190.1 ([M+H]⁺)CO₂ (44 Da)~146.1[M+H - CO₂]⁺

X-ray Diffraction (Single Crystal X-ray Analysis)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled in its ability to determine the exact molecular structure, bond lengths, bond angles, and intermolecular interactions of a crystalline solid like this compound.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, crystallographers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.

For this compound, a single-crystal X-ray analysis would definitively confirm the planar quinoxaline ring system and the relative positions of the amino and carboxylic acid functional groups. Furthermore, it would provide invaluable insight into the supramolecular assembly, revealing how individual molecules interact with each other in the solid state. Key interactions expected for this molecule would include hydrogen bonds between the carboxylic acid groups (forming dimers) and hydrogen bonds involving the amino group and the nitrogen atoms of the quinoxaline ring. These interactions govern the crystal packing and influence the compound's physical properties, such as melting point and solubility.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as quinoline-2-carboxylic acid, demonstrates the utility of this technique. researchgate.net The data typically obtained from such an analysis is summarized in a crystallographic information file (CIF) and includes the parameters listed in the table below.

Interactive Table 7.3: Representative Crystallographic Data for a Heterocyclic Carboxylic Acid (Illustrative Example)

ParameterValueDescription
Crystal System MonoclinicThe crystal lattice is described by three unequal axes with one oblique angle.
Space Group P2₁/cDefines the symmetry elements present within the unit cell.
a (Å) 9.724Length of the 'a' axis of the unit cell.
b (Å) 5.937Length of the 'b' axis of the unit cell.
c (Å) 27.545Length of the 'c' axis of the unit cell.
α (°) ** 90Angle between the 'b' and 'c' axes.
β (°) 90.15Angle between the 'a' and 'c' axes.
γ (°) **90Angle between the 'a' and 'b' axes.
Volume (ų) 1590.5The total volume of the unit cell.
Z 4The number of molecules per unit cell.

Note: The data presented is for quinoline-2-carboxylic acid, a structural analog, and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Chromatographic Techniques (e.g., Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound. Column chromatography, in particular, is a fundamental method used to separate the target compound from impurities, starting materials, or byproducts generated during its synthesis.

The purification of this compound by traditional column chromatography on silica (B1680970) gel presents a challenge due to its amphoteric nature—it possesses both a basic amino group and an acidic carboxylic acid group. These functional groups can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation, significant band tailing, and potential irreversible adsorption of the compound onto the stationary phase.

To overcome these issues, several strategies can be employed:

Normal-Phase Chromatography with Modified Eluent: A common approach is to add a small amount of an acid, such as acetic acid or trifluoroacetic acid (TFA), to the mobile phase (eluent). The added acid protonates the basic amino group, but more importantly, it suppresses the ionization of the carboxylic acid group, reducing its strong interaction with the silica gel and allowing for better elution and peak shape. reddit.com

Reverse-Phase Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Reverse-phase chromatography is often the preferred method for purifying polar and ionizable compounds like this compound. reddit.com The retention can be controlled by adjusting the pH of the mobile phase with buffers or additives like TFA to ensure consistent ionization of the analyte.

Ion-Exchange Chromatography: This method separates molecules based on their net charge. Anion-exchange chromatography could be used to bind the negatively charged carboxylate form of the molecule, while cation-exchange could bind the protonated amino group. The compound is then eluted by changing the pH or increasing the ionic strength of the eluent. nih.gov

Specialized Affinity Chromatography: For separating quinoxaline carboxylic acids from complex biological matrices, highly selective methods like immunoaffinity column chromatography have been developed. This technique uses antibodies immobilized on a solid support that specifically bind to the target molecule, allowing all other components to be washed away. nih.govresearchgate.net

Interactive Table 7.4: Comparison of Chromatographic Techniques for Purifying Amino Carboxylic Acids

TechniqueStationary PhaseMobile Phase PrincipleAdvantagesChallenges
Normal-Phase Silica Gel (Polar)Non-polar solvent (e.g., EtOAc/Heptane) with acid modifier (e.g., 0.1-1% Acetic Acid). reddit.comInexpensive, widely available.Prone to tailing and irreversible adsorption without modifiers. reddit.com
Reverse-Phase C18-Silica (Non-polar)Polar solvent (e.g., Water/Acetonitrile) often with pH buffer or ion-pairing agent. nih.govExcellent for polar and ionizable compounds, good peak shapes.More expensive stationary phases and solvents.
Ion-Exchange Charged ResinAqueous buffer; elution by changing pH or ionic strength. nih.govHigh capacity and selectivity based on charge.Limited to charged molecules; requires careful pH control.
Immunoaffinity Antibody-linked SupportBinding and elution buffers with specific pH or ionic strength. nih.govExtremely high selectivity for the target analyte.Expensive, highly specific, not for general preparative use.

Green Chemistry Approaches in the Synthesis of Quinoxaline Derivatives

Environmentally Friendly Synthetic Protocols

The synthesis of quinoxalines, traditionally achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, has been reimagined through various green chemistry approaches. These modern protocols aim to reduce the environmental footprint by utilizing greener solvents, eliminating solvents altogether, employing reusable catalysts, and utilizing alternative energy sources.

Use of Green Solvents (e.g., Water)

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Its use in the synthesis of quinoxaline (B1680401) derivatives has been shown to be highly effective. For instance, an ultrasound-induced green methodology allows for the synthesis of quinoxaline derivatives in water at room temperature without the need for any catalyst, resulting in high yields and short reaction times. tandfonline.com Another approach utilizes p-dodecylbenzenesulfonic acid as a surfactant-type Brønsted acid catalyst in water at room temperature, also affording high yields of quinoxaline derivatives. tandfonline.com Researchers at TU Wien have developed a method using high-temperature water in a microwave reactor, which eliminates the need for catalysts and organic solvents. tuwien.at

Table 1: Synthesis of Quinoxaline Derivatives in Green Solvents
ReactantsCatalystSolventConditionsYieldReference
o-phenylenediamine (B120857), NinhydrinNoneWaterUltrasound, Room Temperature, 1 min96% tandfonline.com
1,2-diaminobenzene, Benzilp-dodecylbenzenesulfonic acidWaterRoom Temperature, 10 min98% tandfonline.com
Substituted o-phenylenediamines, 1,2-dicarbonyl compoundsNoneHigh-Temperature WaterMicrowave, 150-250 °CHigh tuwien.at

Solvent-Free Conditions

Eliminating the solvent from a reaction is a significant step towards a greener process, as it reduces waste and potential environmental contamination. Several solvent-free methods for the synthesis of quinoxaline derivatives have been developed. One such method employs microwave irradiation without any solvent or catalyst, leading to good yields and short reaction times. nih.gov Another approach involves the use of reusable nano-catalyzed protocols under solvent-free conditions, which have been reviewed as efficient and green methods for synthesizing quinoxaline derivatives. nih.gov

Table 2: Solvent-Free Synthesis of Quinoxaline Derivatives
ReactantsCatalystConditionsYieldReference
Substituted o-phenylenediamines, α-dicarbonyl derivativesNoneMicrowave irradiationGood nih.gov
1,2-diamines, 1,2-diketonesSilica (B1680970) nanoparticlesRoom TemperatureHigh nih.gov
o-phenylenediamine, dialkyl acetylenedicarboxylateNoneMicrowave irradiation85-90% tandfonline.com
Benzil, 1,2-diaminobenzeneNoneMicrowave irradiation, 2-6 min71-98% tandfonline.com

Reusable Catalysts (e.g., Nanocatalysts, Polymer-Supported Catalysts, Non-Toxic Metal Catalysts)

The use of reusable catalysts is a cornerstone of green chemistry, as it minimizes waste and often allows for milder reaction conditions. A wide variety of reusable catalysts have been employed in the synthesis of quinoxaline derivatives.

Nanocatalysts: Nanocatalysts offer high surface area and reactivity, and their magnetic properties can facilitate easy separation and reuse. Magnetic Fe3O4 nanoparticles have been used for the synthesis of quinoxalines, and the catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov Silica nanoparticles have also been shown to be effective catalysts under solvent-free conditions. nih.gov Other notable examples include nano-BF3·SiO2 and monoclinic zirconia nanoparticles. nih.gov

Polymer-Supported and Solid-Supported Catalysts: Immobilizing a catalyst on a solid support simplifies its recovery and reuse. Alumina-supported heteropolyoxometalates have been used as a recyclable catalyst for the synthesis of quinoxalines at room temperature. nih.gov Bentonite clay K-10 has been utilized as a cheap and readily available heterogeneous green reagent for quinoxaline synthesis. nih.gov

Non-Toxic Metal Catalysts: The use of non-toxic and earth-abundant metals as catalysts is a greener alternative to precious and toxic metals. Recent advances have focused on transition-metal-free synthesis of quinoxalines, employing organocatalysts like camphor (B46023) sulfonic acid or catalyst-free systems. rsc.org

Table 3: Synthesis of Quinoxaline Derivatives using Reusable Catalysts
ReactantsCatalystSolventConditionsYieldCatalyst ReusabilityReference
1,2-diamines, 1,2-dicarbonylsMagnetic Fe3O4 nanoparticlesEthanol (B145695)RefluxHigh5 cycles nih.gov
o-phenylenediamines, 1,2-diketonesAlumina-supported heteropolyoxometalatesTolueneRoom Temperatureup to 92%Several cycles nih.gov
o-phenylenediamine, BenzilBentonite clay K-10EthanolRoom TemperatureHigh- nih.gov
o-phenylenediamine, 1,2-dicarbonyl compoundsIonic liquid functionalized celluloseWater-78-99%- rsc.org

Microwave and Ultrasonic Irradiation

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.

Microwave Irradiation: Microwave-assisted synthesis has been widely applied to the preparation of quinoxaline derivatives, often under solvent-free conditions, providing a rapid and eco-friendly route. nih.govudayton.edu This method has been shown to be effective for the condensation of o-phenylenediamines with various dicarbonyl compounds.

Ultrasonic Irradiation: Ultrasound has been utilized to promote the synthesis of quinoxalines in green solvents like water and ethanol at room temperature, often without the need for a catalyst. tandfonline.comresearchgate.net This approach offers advantages such as mild reaction conditions, easy workup, and high yields.

Table 4: Synthesis of Quinoxaline Derivatives using Microwave and Ultrasonic Irradiation
ReactantsEnergy SourceCatalystSolventConditionsYieldReference
Substituted o-phenylenediamines, α-dicarbonyl derivativesMicrowaveNoneSolvent-freeShort reaction timesGood nih.gov
o-phenylenediamine, NinhydrinUltrasoundNoneWaterRoom Temperature, 1 min96% tandfonline.com
1,2-diamines, 1,2-diketonesUltrasoundNoneEthanolRoom TemperatureGood to excellent researchgate.net
2-chloroquinoxaline, aminesMicrowaveNoneSolvent-free160 °C, 5 minHigh udayton.edu

Sustainable Amide Bond Formation from Carboxylic Acids and Amines

The formation of an amide bond is a fundamental transformation in organic chemistry. Traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste. Sustainable approaches to amide bond formation focus on the use of catalysts and the minimization of byproducts. While specific green methods for the amidation of 3-aminoquinoxaline-2-carboxylic acid are not extensively detailed in the provided search results, general principles of sustainable amide bond formation can be applied.

Recent research has focused on developing catalytic direct amidation reactions that avoid the use of stoichiometric activating agents. These methods often involve the removal of water, the only byproduct, to drive the reaction to completion. While the direct amidation of heterocyclic carboxylic acids can be challenging, the exploration of novel catalysts and reaction conditions is an active area of research.

For a compound like this compound, sustainable amide bond formation could potentially be achieved through:

Enzymatic Synthesis: The use of enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions.

Heterogeneous Catalysis: The development of solid-supported catalysts could facilitate the direct amidation, allowing for easy separation and recycling.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, potentially enabling more efficient and sustainable amide bond formation.

Further research is needed to develop specific and efficient green protocols for the amidation of this compound and related compounds.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets

The structural framework of 3-aminoquinoxaline-2-carboxylic acid is a "privileged scaffold," capable of interacting with a diverse range of biological macromolecules. While significant research has focused on established targets like Pim kinases and mycobacterial enzymes, a vast potential exists for identifying novel biological targets. bohrium.commdpi.com Future research should leverage high-throughput screening of quinoxaline-based compound libraries against a wide array of enzymes, receptors, and ion channels.

Quinoxaline (B1680401) derivatives have already demonstrated activity against targets such as the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and the 5-HT3 receptor, indicating their potential as antiviral and antidepressant agents, respectively. researchgate.netnih.gov Further exploration could involve screening against other viral polymerases or different classes of neurotransmitter receptors. Moreover, targeting enzymes like Inhibitor of nuclear factor kappa B kinase beta (IKKβ) has shown promise in the context of pancreatic cancer therapy, opening avenues for investigating other components of inflammatory and oncogenic signaling pathways. nih.gov The application of computational methods, such as molecular docking and target prediction algorithms, will be instrumental in identifying and validating these new potential targets, thereby broadening the therapeutic applicability of this compound class. researchgate.netjohnshopkins.edu

In Vitro and In Vivo Efficacy, Safety, and Pharmacokinetic Studies

A critical step in translating promising compounds from the laboratory to clinical use involves rigorous preclinical evaluation. Future efforts must include comprehensive in vitro and in vivo studies to establish the efficacy, safety, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) profiles of novel this compound derivatives.

Previous studies have laid the groundwork for these investigations. For instance, quinoxaline-based Pim kinase inhibitors have shown cytotoxic effects against human cancer cell lines, including those for chronic myeloid leukemia (KU812), acute myeloid leukemia (MV4-11), and colorectal carcinoma (HCT-116). bohrium.comresearchgate.netnih.gov Similarly, certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have demonstrated low toxicity in mice during in vivo studies for antimycobacterial activity. mdpi.comconsensus.app

Future research should systematically evaluate new analogues in a broader range of cell lines and animal models relevant to the targeted disease. Pharmacokinetic studies are essential to understand how these compounds are processed by the body, with research on related quinoxaline analogs already showing the potential for significant improvements in oral bioavailability through structural modification. nih.gov These comprehensive preclinical assessments are indispensable for identifying lead candidates with optimal therapeutic windows and drug-like properties suitable for further development.

Development of Innovative Antimycobacterial Drugs

The rise of multidrug-resistant tuberculosis (TB) has created an urgent need for new antimycobacterial drugs with novel mechanisms of action. mdpi.comnih.gov Derivatives of quinoxaline-2-carboxylic acid, particularly the 1,4-dioxides (QdNOs), have emerged as a highly promising scaffold for the development of innovative anti-TB medications. mdpi.comresearchgate.net

Research has shown that these compounds can act as DNA-damaging agents and may also bind to essential enzymes like mycobacterial DNA gyrase. mdpi.com One derivative, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, exhibited potent activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) of 1.25 µg/mL and demonstrated low toxicity in mice. mdpi.comnih.gov Understanding the mechanisms of action and resistance is crucial for developing durable therapies. nih.gov Studies have identified mutations in genes such as MSMEG_4646 and MSMEG_5122 in M. smegmatis that confer resistance to QdNOs, providing valuable insight for designing next-generation compounds that can circumvent these pathways. mdpi.comnih.govresearchgate.net Future work should focus on optimizing the antimycobacterial potency and pharmacokinetic properties of this scaffold to develop new drugs effective against both drug-sensitive and drug-resistant TB strains. mdpi.com

Table 1: Antimycobacterial Activity of Selected Quinoxaline Derivatives
CompoundTarget OrganismReported Activity (MIC)Key Findings
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide (Compound 4)M. tuberculosis1.25 µg/mLHigh antimycobacterial activity and low in vivo toxicity in mice. mdpi.comnih.gov
Quinoxaline 1,4-dioxides (General Class)Mycobacteria spp.VariesActs as a DNA-damaging agent; resistance linked to mutations in specific genes. mdpi.comresearchgate.net
4-acetoxybenzyl quinoxaline-2-carboxylateM. tuberculosis H37RaPotent (prodrug)Identified as a prodrug with significant in vitro antitubercular activity. mdpi.com

Design of Selective Pan-Pim Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of proto-oncogenic serine/threonine kinases overexpressed in many cancers. bohrium.com Because the three Pim isoforms have redundant functions, there is significant interest in developing "pan-Pim inhibitors" that can block all three. nih.gov The unique structure of the ATP-binding pocket in Pim kinases, which contains an atypical hinge region with proline residues and lacks a hydrogen-bond donor, presents an opportunity for the design of highly selective inhibitors. researchgate.netnih.gov

The quinoxaline-2-carboxylic acid scaffold has been identified as a promising starting point for this endeavor. An initial lead compound was a potent inhibitor of Pim-1 (IC₅₀ of 74 nM) but was less active against Pim-2. nih.govnih.gov Through structure-based design, researchers improved the dual inhibitory profile by adding halogenated substituents at the 6-position of the quinoxaline ring. nih.gov This modification allowed for enhanced van der Waals interactions within a unique hydrophobic pocket of the kinases. nih.gov Future research should continue to use this structure-based approach to further optimize the scaffold for potent and selective inhibition across all three Pim isoforms, potentially leading to new targeted therapies for hematologic malignancies and solid tumors. researchgate.netnih.gov

Table 2: Inhibitory Activity of Quinoxaline-2-carboxylic Acid Derivatives Against Pim Kinases
CompoundPim-1 IC₅₀Pim-2 IC₅₀Significance
Lead Compound 174 nM2.10 µMPotent against Pim-1, serving as a starting point for optimization. researchgate.netnih.gov
6-Halogenated Analogues (e.g., 5c, 5e)SubmicromolarSubmicromolarDemonstrated improved dual Pim-1/Pim-2 inhibition through structure-based design. researchgate.netnih.gov

Expanding SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure influences biological activity. For this compound and its derivatives, expanding SAR studies is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

Previous research has established several key SAR principles for this scaffold. For Pim kinase inhibitors, the carboxylic acid group at the 2-position is crucial, as it forms a key salt bridge with a catalytic lysine (B10760008) residue (Lys67). bohrium.comresearchgate.net Modifications at the 3- and 6-positions, such as the introduction of hydroxylated phenyl rings or halogens, significantly impact inhibitory potency. bohrium.comnih.gov In the context of 5-HT3 receptor antagonists, SAR studies revealed that hydrophobic interactions are important for receptor binding. nih.gov For antimycobacterial agents, substituent variations at positions 2, 3, 6, and 7 of the quinoxaline 1,4-dioxide core have been explored to modulate activity. nih.gov

Future SAR studies should systematically explore a wider chemical space. This includes synthesizing derivatives with diverse substituents, investigating different linkers, and exploring macrocyclic structures. researchgate.netmdpi.com Combining these synthetic efforts with computational modeling will help to rationalize observed SAR trends and guide the design of next-generation compounds with superior therapeutic properties. researchgate.net

Investigation of Synergistic/Additive Effects in Metal Complexes

An emerging area of research is the use of organic ligands in coordination chemistry to create metal complexes with enhanced or novel biological activities. The coordination of quinoxaline derivatives to metal centers can lead to synergistic or additive therapeutic effects. researchgate.net

Studies have shown that complexation can significantly boost the biological activity of the parent ligand. For example, forming complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides with antimony (III) resulted in a 2- to 12-fold increase in activity against Trypanosoma cruzi. researchgate.net In another study involving a related quinoxaline ligand, coordination to a zinc (II) metal center increased its antiplatelet activity by an order of magnitude, a phenomenon described as a "synergetic effect". nih.gov The choice of metal ion is critical, as different metals can impart distinct biological properties to the complex. researchgate.netnih.gov

Future research should systematically investigate the formation of metal complexes using this compound derivatives as ligands. Exploring a range of transition metals and other metal ions could unlock novel mechanisms of action, improve drug delivery, or enhance efficacy against various therapeutic targets, from microbes to cancer cells. researchgate.netekb.eg

Q & A

Q. What are the common synthetic routes for 3-aminoquinoxaline-2-carboxylic acid, and how can reaction efficiency be assessed?

  • Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with glyoxylic acid or its equivalents. For example, chloroquinoxaline precursors (e.g., 3-chloroquinoxaline-2-carboxylic acid) can undergo nucleophilic substitution with ammonia or amines to introduce the amino group . Reaction efficiency is assessed via:
  • Yield optimization : Varying temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF, ethanol).
  • Purity validation : Thin-layer chromatography (TLC) or HPLC to monitor intermediates and byproducts .
  • Kinetic studies : Time-course analysis using UV-Vis spectroscopy to track reactant consumption.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR : 1^1H and 13^13C NMR to confirm amine (-NH2_2) and carboxylic acid (-COOH) functional groups. Aromatic protons in quinoxaline rings typically appear at δ 7.5–8.5 ppm .
  • IR : Strong absorption bands at ~3300 cm1^{-1} (N-H stretch), ~1700 cm1^{-1} (C=O stretch), and ~1600 cm1^{-1} (C=N quinoxaline ring) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis or decarboxylation .
  • Handling : Use inert atmospheres (e.g., N2_2 glovebox) for hygroscopic batches.
  • Safety : Avoid dust formation; wear nitrile gloves and safety goggles to prevent skin/eye irritation, as seen in structurally similar quinoxaline derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism (amine ↔ imine) or solvent effects. Mitigation strategies include:
  • Variable-temperature NMR : Monitor peak splitting/shifts to identify dynamic equilibria.
  • Deuterated solvents : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding impacts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

Q. What strategies optimize the regioselectivity of amino group introduction in quinoxaline-2-carboxylic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Directing groups : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the carboxylic acid to steer substitution to the 3-position.
  • Catalysis : Transition-metal catalysts (e.g., CuI) can enhance amination efficiency in cross-coupling reactions .
  • Computational modeling : DFT calculations predict favorable sites for electrophilic attack based on frontier molecular orbitals.

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Variability in bioassay results may stem from:
  • Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Solubility : Use dimethyl sulfoxide (DMSO) with <0.1% water to prevent aggregation in cell-based assays.
  • Control experiments : Include structurally analogous compounds (e.g., 3-methylquinoxaline-2-carboxylic acid) to isolate structure-activity relationships .

Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological environments (pH 7.4, 37°C) and analyze degradation pathways via:
  • LC-MS/MS : Identify hydrolyzed products (e.g., quinoxaline-2-carboxylic acid, ammonia).
  • Isotope labeling : Use 15^{15}N-labeled amine groups to track metabolic fate in vitro.
  • Kinetic profiling : Compare half-lives in buffer vs. serum to assess protein-binding effects .

Contradiction Analysis & Data Validation

Q. How can researchers reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Solubility contradictions often arise from crystallinity differences or polymorphic forms. Approaches include:
  • Hansen solubility parameters : Calculate polarity (δp), hydrogen bonding (δh), and dispersion (δd) to predict solvent compatibility.
  • Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous forms.
  • Co-solvent systems : Use ethanol-water gradients to enhance dissolution .

Q. What experimental controls are critical when studying the compound’s metal-chelating properties?

  • Methodological Answer : To avoid false positives/negatives in chelation assays:
  • Blank controls : Include EDTA (a known chelator) and metal-only solutions.
  • pH monitoring : Maintain constant pH to prevent precipitation (e.g., pH 6–8).
  • Spectroscopic validation : Use UV-Vis titration (e.g., shift in λmax upon metal binding) and Job’s plot analysis to determine stoichiometry .

Safety & Compliance

Q. What are the critical hazards associated with handling this compound?

  • Methodological Answer :
    While specific toxicity data for this compound is limited, analogous quinoxalines (e.g., quinoxaline-2-carboxaldehyde) show:
  • Skin/eye irritation : Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Environmental precautions : Avoid aqueous discharge; neutralize waste with 10% NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.